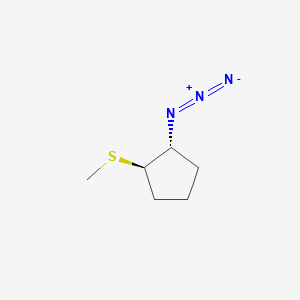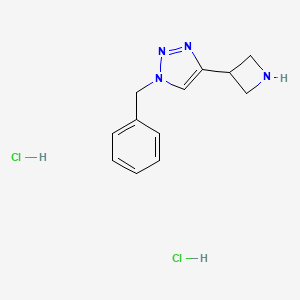
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of azetidines generally consists of a four-membered ring with a nitrogen atom . The specific structure of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the positions of the benzyl and triazole groups.Chemical Reactions Analysis
Azetidines can undergo various chemical reactions, including ring-opening reactions . The specific reactions of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the reactivity of the benzyl and triazole groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For azetidines, these properties can vary widely .科学的研究の応用
Triazole Derivatives and Their Applications
Novel Triazole Derivatives
Triazoles, including the 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride, are crucial for developing new drugs due to their diverse biological activities. These compounds have been studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The synthesis of these derivatives is driven by the need to address emerging diseases and the continuous challenge posed by antibiotic-resistant bacteria. The development of new triazoles takes into account principles of green chemistry, aiming for sustainability and energy efficiency in preparation methods (Ferreira et al., 2013).
Antimicrobial Activity
Azole derivatives, including triazoles, have demonstrated significant antimicrobial activity, making them potent candidates for treating infections. The structure-activity relationship (SAR) studies provide insights into designing novel azole compounds with desired biological activities. These studies have identified triazole derivatives bearing specific moieties that exhibit high antibacterial and antifungal activities, fulfilling the Lipinski rules for drug-likeness (Emami et al., 2022).
Antifungal and Immunomodulating Activities
The antifungal activities of 1,4-benzothiazine azole derivatives against Candida species have been correlated with specific chemical characteristics, such as the presence of ether substitution at the side chain. Besides direct antifungal effects, some derivatives also exhibit immunomodulating activities, which could enhance their in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of triazoles in drug discovery, material science, and other fields. These compounds have been explored for their broad spectrum of biological activities, urging researchers to develop new synthetic methodologies for biologically active 1,2,3-triazoles (Kaushik et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVUFGLLFGOYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

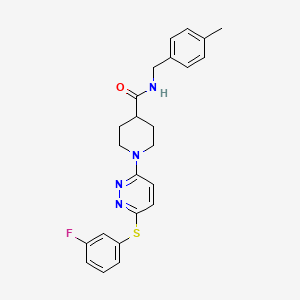
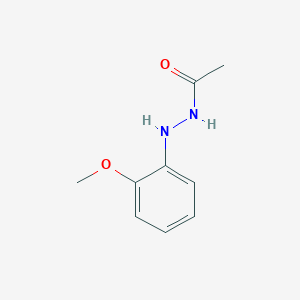
![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)
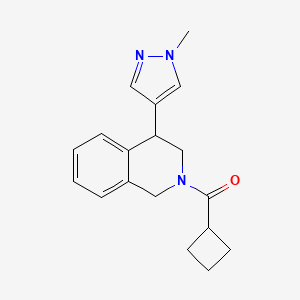
![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)
![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)
![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)
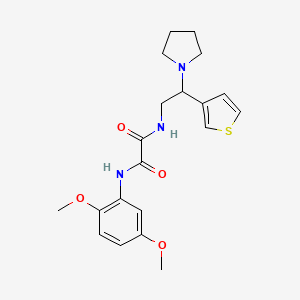
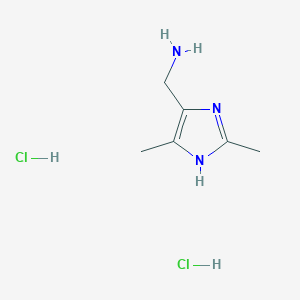
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)
![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)
